molecular formula C17H14N2O6 B2575666 3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one CAS No. 899987-14-5

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one

Cat. No.: B2575666
CAS No.: 899987-14-5
M. Wt: 342.307
InChI Key: BWTKZQUWHLDPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one is a complex organic compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a nitro group attached to the indolin-2-one core structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one typically involves multi-step organic reactions. One common method is the aldol reaction of α,β-unsaturated ketones with isatins, catalyzed by arginine . This reaction proceeds under mild conditions and yields the desired product in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one.

    Reduction: Formation of 3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-aminoindolin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-5-nitro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-25-12-4-2-3-10(7-12)15(20)9-17(22)13-8-11(19(23)24)5-6-14(13)18-16(17)21/h2-8,22H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTKZQUWHLDPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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